1,3-Diphenoxy-2-propanol

Catalog No.
S661182
CAS No.
622-04-8
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenoxy-2-propanol

CAS Number

622-04-8

Product Name

1,3-Diphenoxy-2-propanol

IUPAC Name

1,3-diphenoxypropan-2-ol

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2

InChI Key

NKCVHIPHZCIEFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
  • Substrate for Enzymatic Studies

    DOPP serves as a substrate for various enzymes, particularly those involved in hydrolysis reactions. Studying the interaction of enzymes with DOPP helps researchers understand their catalytic mechanisms and potential roles in biological processes. For instance, DOPP is a substrate for the enzyme lipase, which plays a crucial role in fat digestion .

  • Protein Precipitation Agent

    DOPP exhibits protein precipitation properties, making it a valuable tool in protein purification and isolation protocols. It selectively precipitates certain proteins while leaving others in solution, allowing researchers to enrich or isolate specific proteins of interest .

  • Organic Synthesis Intermediate

    DOPP serves as a starting material or intermediate in the synthesis of various organic compounds. Its chemical structure allows for further functionalization and modification, leading to the creation of diverse molecules with potential applications in various research areas .

1,3-Diphenoxy-2-propanol is an organic compound with the molecular formula C₁₅H₁₆O₃, classified as an aryloxypropanediol. Its structure features two phenoxy groups attached to a propane backbone, contributing to its unique chemical properties. This compound is recognized for its role as an intermediate in organic synthesis and has applications in various industrial processes, particularly in the production of polymers and pharmaceuticals .

As mentioned earlier, 1,3-Diphenoxy-2-propanol acts as a heat stabilizer and antioxidant in polymers. The mechanism involves its ability to scavenge free radicals formed during thermal or oxidative degradation of the polymer. These free radicals can break down the polymer chains, leading to loss of strength and other properties. 1,3-Diphenoxy-2-propanol reacts with the free radicals, preventing them from attacking the polymer chains and improving the material's overall stability [].

Due to the presence of hydroxyl and ether functional groups. Notable reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo reactions with alkyl halides to form ethers.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions are essential for synthesizing more complex molecules in organic chemistry and materials science .

Various synthesis methods have been developed for 1,3-diphenoxy-2-propanol:

  • Microwave-Assisted Synthesis: A method involving the transformation of glycerol into aryloxypropanediols, including 1,3-diphenoxy-2-propanol, using microwave irradiation to enhance reaction efficiency .
  • Conventional Heating: Traditional synthetic routes involve heating glycerol with phenolic compounds in the presence of catalysts.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot reactions that streamline the production process by minimizing the number of steps required .

1,3-Diphenoxy-2-propanol has several industrial applications:

  • Polymer Industry: Used as a flow modifier and stabilizer in hot melt coatings and adhesives, enhancing their thermal stability and processing characteristics .
  • Intermediate in Organic Synthesis: Serves as a precursor for various chemical compounds, including pharmaceuticals and agrochemicals .
  • Research

Interaction studies involving 1,3-diphenoxy-2-propanol primarily focus on its compatibility with other chemical substances in polymer formulations. These studies assess how it influences the physical properties of polymers, such as viscosity and thermal stability. Additionally, research into its interactions with biological systems is necessary to understand its safety profile and potential therapeutic uses .

Several compounds share structural similarities with 1,3-diphenoxy-2-propanol. Here are some notable examples:

Compound NameStructureUnique Features
3-Phenoxy-1,2-propanediolC₁₂H₁₄O₃Lacks one phenoxy group; used in similar applications.
Diphenyl etherC₁₂H₁₀OSimple ether structure; widely used as a solvent.
4-PhenylphenolC₁₂H₁₀OExhibits antibacterial properties; used in antiseptics.

Uniqueness of 1,3-Diphenoxy-2-propanol

What sets 1,3-diphenoxy-2-propanol apart from these similar compounds is its dual phenoxy groups that enhance its reactivity and stability in polymer formulations. This structural feature allows it to function effectively as a flow modifier and heat stabilizer, making it particularly valuable in industrial applications where thermal management is crucial .

XLogP3

3.6

Melting Point

81.5 °C

UNII

RTO1IF8E7Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-04-8

Wikipedia

1,3-diphenoxy-2-propanol

Dates

Modify: 2023-08-15

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